![molecular formula C12H21NO6 B112232 N-Boc-4-dimethyl-L-glutamic Acid CAS No. 1217624-14-0](/img/structure/B112232.png)
N-Boc-4-dimethyl-L-glutamic Acid
Overview
Description
Azelaic bishydroxamic acid is a compound known for its potential applications in various fields, including medicine and industry. It is a derivative of azelaic acid, which is a naturally occurring dicarboxylic acid found in grains like wheat, rye, and barley. Azelaic bishydroxamic acid is particularly noted for its role as a histone deacetylase inhibitor, making it a promising candidate for cancer therapy and other medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azelaic bishydroxamic acid typically involves the reaction of azelaic acid with hydroxylamine under controlled conditions. The process begins with the preparation of azelaic acid, which can be derived from oleic acid through ozonolysis . The azelaic acid is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form azelaic bishydroxamic acid. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of azelaic bishydroxamic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps, including crystallization and filtration, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Azelaic bishydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert azelaic bishydroxamic acid into its corresponding amines.
Substitution: The hydroxamic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of oximes.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxamic acids.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-Boc-4-dimethyl-L-glutamic acid typically involves the protection of the amino group of L-glutamic acid using Boc anhydride. The resulting compound can be characterized by various spectroscopic methods, including NMR and mass spectrometry, ensuring high purity and yield for subsequent applications.
Applications in Peptide Synthesis
3.1. Building Block for Peptides
This compound is frequently employed as a building block in peptide synthesis due to its ability to form stable peptide bonds when coupled with other amino acids. This property is particularly useful in constructing peptides that require specific stereochemical configurations.
3.2. Use in Ionic Liquids
Recent studies have explored using this compound as part of amino acid ionic liquids (AAILs) for dipeptide synthesis. These AAILs facilitate efficient coupling reactions without the need for additional bases, enhancing reaction yields and simplifying purification processes .
Medicinal Chemistry Applications
4.1. Drug Development
This compound has been investigated in the context of developing novel therapeutic agents targeting glutamate receptors, which play crucial roles in neurological functions. Research indicates that derivatives of this compound can exhibit selective agonistic or antagonistic properties towards specific glutamate receptor subtypes, making them potential candidates for treating neurological disorders .
4.2. Synthesis of Complex Natural Products
The compound has also been utilized in the total synthesis of complex natural products, demonstrating its importance in medicinal chemistry where structural complexity is required . For instance, it has been involved in synthesizing various 4-substituted glutamates with high anti-selectivity through reactions with electrophiles like allyl bromide.
Mechanism of Action
The mechanism of action of azelaic bishydroxamic acid involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, as it can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Suberoylanilide hydroxamic acid: Another HDAC inhibitor with similar anticancer properties.
Trichostatin A: A well-known HDAC inhibitor used in research for its potent activity.
Hexanoic acid: Structurally related to azelaic acid but with different biological activities.
Uniqueness: Azelaic bishydroxamic acid is unique due to its dual hydroxamic acid groups, which enhance its ability to chelate metal ions and inhibit HDACs. This dual functionality makes it a versatile compound with applications in both medicinal chemistry and industrial processes.
Biological Activity
N-Boc-4-dimethyl-L-glutamic acid (N-Boc-DMG) is a derivative of L-glutamic acid, notable for its applications in peptide synthesis and biochemical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which allows for selective reactions during peptide formation, and a dimethyl ester functionality that enhances its reactivity and solubility. This article explores the biological activity of N-Boc-DMG, focusing on its roles in protein interactions, enzyme activity, and potential therapeutic applications.
- Molecular Formula : C₁₂H₂₁N₁O₆
- Molecular Weight : 275.30 g/mol
- Appearance : White solid
Applications in Biochemistry
- Peptide Synthesis : N-Boc-DMG serves as a crucial building block in the synthesis of peptides, particularly those that require modifications at the C-terminus. The Boc group protects the amino group, facilitating the formation of peptide bonds while preventing side reactions.
- Probe Molecule : It acts as a probe in studies of protein-protein interactions and enzyme activity. The structural characteristics of N-Boc-DMG allow it to mimic natural substrates or inhibitors, making it valuable for investigating various biological pathways.
- Therapeutic Potential : Research indicates that derivatives of N-Boc-DMG may modulate neurotransmitter systems due to the inherent properties of glutamic acid. This suggests potential applications in treating neurological disorders.
Protein-Protein Interactions
N-Boc-DMG has been utilized to study interactions between proteins, particularly those involving glutamate receptors. Its ability to mimic glutamate allows researchers to explore binding affinities and interaction dynamics with various proteins involved in neurotransmission .
Enzyme Activity
Studies have demonstrated that N-Boc-DMG can inhibit certain enzymes associated with glutamate metabolism. For instance, modifications to its structure have been shown to affect the activity of γ-glutamyl transpeptidase (GGT), an enzyme that plays a significant role in cancer cell metabolism .
Case Study 1: Inhibition of Glutamate Transporters
Research has focused on 4-substituted glutamic acid derivatives, including N-Boc-DMG, to evaluate their effects on glutamate transporters. These studies found that specific modifications could enhance inhibitory effects on transporter activity, suggesting potential applications in modulating excitatory neurotransmission .
Case Study 2: Neurotransmitter Modulation
In a study examining the biological activity of glutamic acid derivatives, N-Boc-DMG was shown to exhibit selective agonistic properties towards certain metabotropic glutamate receptors (mGluRs). This selectivity could lead to novel therapeutic strategies for conditions such as anxiety and depression, where glutamate signaling is disrupted .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Boc-L-glutamic Acid | C₁₁H₁₉N₁O₄ | Lacks dimethyl substitution; primarily an amino acid building block. |
N-Boc-4-cyanomethyl-L-glutamic Acid | C₁₄H₂₂N₂O₆ | Contains a cyanomethyl group; useful for different synthetic applications. |
N-Boc-(p-aminobenzoyl)-L-glutamic Acid | C₁₃H₁₉N₂O₅ | Features an aromatic amine; used in targeted drug delivery systems. |
The distinct feature of N-Boc-DMG lies in its dimethyl substitution at the fourth position, enhancing solubility and reactivity compared to other derivatives.
Properties
IUPAC Name |
(4S)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-11(2,3)19-10(18)13-7(8(14)15)6-12(4,5)9(16)17/h7H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYJNZPQOCDRFX-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(C)(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609833 | |
Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217624-14-0 | |
Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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